2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol, 95%
Overview
Description
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol (95%) is a chemical compound commonly used in scientific research applications. It is a synthetic compound that is used in the synthesis of a variety of organic compounds and has been studied extensively in recent years due to its potential applications in a variety of areas.
Mechanism of Action
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol (95%) acts as a catalyst in the synthesis of organic compounds due to its ability to increase the rate of reaction. It acts as a Lewis acid, which increases the reactivity of the reactants, and it also acts as a Bronsted-Lowry base, which increases the nucleophilicity of the reactants.
Biochemical and Physiological Effects
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol (95%) has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol (95%) has several advantages when used in laboratory experiments. It is relatively inexpensive and widely available, and it is also easily handled and stored. However, it is also important to note that it is a toxic compound and should be handled with care.
Future Directions
In the future, 2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol (95%) could be used in the synthesis of drugs, pesticides, and other organic molecules. It could also be used in the synthesis of polymers and materials for medical applications. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound.
Synthesis Methods
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol (95%) can be synthesized from the reaction of 4-fluoro-3-methoxyphenol and cyanide in an aqueous medium with a base such as sodium hydroxide. The reaction is performed in a two-phase system with the organic phase containing the reactants and the aqueous phase containing the base. The reaction is usually performed at a temperature of 80-100°C and a pressure of 1-2 bar. After the reaction is complete, the product is isolated by extraction and then purified by recrystallization.
Scientific Research Applications
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol (95%) has been used in a variety of scientific research applications due to its ability to act as a catalyst for the synthesis of a variety of organic compounds. It has been used in the synthesis of drugs, pesticides, and other organic molecules. It has also been used in the synthesis of polymers and materials for medical applications.
properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-7-10(2-4-12(14)15)9-3-5-13(17)11(6-9)8-16/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETHJGQNRDTWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684791 | |
Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-02-2 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-4-hydroxy-3′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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